molecular formula C16H18N4O4 B11049401 Methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxy-2,3-dihydrofuran-2-yl]-3,3-dimethylbutanoate

Methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxy-2,3-dihydrofuran-2-yl]-3,3-dimethylbutanoate

Cat. No.: B11049401
M. Wt: 330.34 g/mol
InChI Key: RUMWYAAUBFWEFL-UHFFFAOYSA-N
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Description

METHYL 4-[4-AMINO-5-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHOXY-2,3-DIHYDRO-2-FURANYL]-3,3-DIMETHYLBUTANOATE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[4-AMINO-5-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHOXY-2,3-DIHYDRO-2-FURANYL]-3,3-DIMETHYLBUTANOATE involves multiple steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or heating at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[4-AMINO-5-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHOXY-2,3-DIHYDRO-2-FURANYL]-3,3-DIMETHYLBUTANOATE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary from room temperature to elevated temperatures, depending on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

METHYL 4-[4-AMINO-5-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHOXY-2,3-DIHYDRO-2-FURANYL]-3,3-DIMETHYLBUTANOATE has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of METHYL 4-[4-AMINO-5-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHOXY-2,3-DIHYDRO-2-FURANYL]-3,3-DIMETHYLBUTANOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[4-AMINO-5-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHOXY-2,3-DIHYDRO-2-FURANYL]-3,3-DIMETHYLBUTANOATE is unique due to its combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

methyl 4-[4-amino-5-cyano-3-(dicyanomethylidene)-2-methoxyfuran-2-yl]-3,3-dimethylbutanoate

InChI

InChI=1S/C16H18N4O4/c1-15(2,5-12(21)22-3)9-16(23-4)13(10(6-17)7-18)14(20)11(8-19)24-16/h5,9,20H2,1-4H3

InChI Key

RUMWYAAUBFWEFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OC)CC1(C(=C(C#N)C#N)C(=C(O1)C#N)N)OC

Origin of Product

United States

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